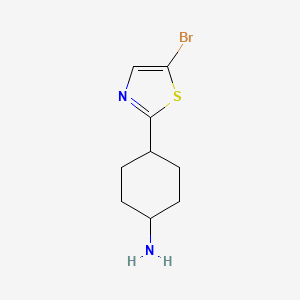
trans-4-(5-Bromothiazol-2-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1r,4r)-4-(5-bromothiazol-2-yl)cyclohexan-1-amine is a synthetic organic compound that features a cyclohexane ring substituted with a bromothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1r,4r)-4-(5-bromothiazol-2-yl)cyclohexan-1-amine typically involves the following steps:
Formation of the Bromothiazole Ring: This can be achieved through the reaction of appropriate starting materials such as 2-aminothiazole with a brominating agent.
Cyclohexane Ring Substitution: The bromothiazole intermediate is then reacted with a cyclohexane derivative under specific conditions to introduce the amine group at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rel-(1r,4r)-4-(5-bromothiazol-2-yl)cyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the bromothiazole ring or the cyclohexane moiety.
Substitution: The bromine atom in the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Rel-(1r,4r)-4-(5-bromothiazol-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The bromothiazole moiety may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromothiazol-2-yl)cyclohexan-1-amine: Lacks the specific stereochemistry of the Rel-(1r,4r) isomer.
4-(Thiazol-2-yl)cyclohexan-1-amine: Similar structure but without the bromine atom.
Uniqueness
Rel-(1r,4r)-4-(5-bromothiazol-2-yl)cyclohexan-1-amine is unique due to its specific stereochemistry and the presence of the bromine atom, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H13BrN2S |
|---|---|
Molecular Weight |
261.18 g/mol |
IUPAC Name |
4-(5-bromo-1,3-thiazol-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H13BrN2S/c10-8-5-12-9(13-8)6-1-3-7(11)4-2-6/h5-7H,1-4,11H2 |
InChI Key |
WNLCRBMIFGIKSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=NC=C(S2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















